

A Comparative Guide to Xanthohumol: Clinical and Preclinical Data

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Compound of Interest				
Compound Name:	Xanthochymol			
Cat. No.:	B1232506	Get Quote		

An Important Note on Nomenclature: The vast majority of published clinical and preclinical research focuses on Xanthohumol (XN), a prenylated flavonoid derived from the hop plant (Humulus lupulus). Clinical trial data for a compound named "Xanthochymol" is not readily available in the scientific literature. Therefore, this guide will focus on the extensive data available for Xanthohumol, which is likely the compound of interest for researchers in this field.

Xanthohumol has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] This guide provides a comparative overview of its performance in clinical and preclinical settings, supported by experimental data and detailed methodologies.

Clinical Trial Data for Xanthohumol

To date, clinical research on Xanthohumol has focused on its safety, tolerability, and metabolic signature in humans.[2][3] Two key clinical trials have been registered: a Phase I study in healthy adults and a Phase 2 study in patients with Crohn's Disease.[4][5]

Table 1: Summary of Xanthohumol Clinical Trials



Trial ID	Phase	Status (as of Oct 2024)	Condition	Interventio n	Key Findings & Objectives	Citations
NCT0373 5420 (XMaS Trial)	Phase 1	Complete	Healthy Volunteer s	mg/day of Xanthohu mol or placebo for 8 weeks.	Primary Objective: Examine clinical safety and subjectiv e tolerabilit y. Results: 24 mg daily Xanthohu mol was safe and well- tolerated over an eight- week period. No clinically relevant differenc es in laborator y biomarke rs, body weight, or vital signs were	[3][4][6]



Trial ID	Phase	Status (as of Oct 2024)	Condition	Interventio n	Key Findings & Objectives	Citations
					observed between groups.	

| NCT04590508 | Phase 2 | Last Update: Oct 2024 | Crohn's Disease | Oral Xanthohumol vs. Placebo | Primary Objective: Assess safety and tolerability in adults with Crohn's Disease and identify a biological signature of exposure. |[5][7] |

Preclinical Anticancer Performance: A Comparative Overview

While clinical data in oncology is pending, extensive preclinical research has demonstrated Xanthohumol's potent anticancer effects across a wide range of cancer types in vitro and in vivo.[8][9] It exhibits a broad spectrum of inhibitory mechanisms targeting initiation, promotion, and progression stages of carcinogenesis.[10]

Table 2: Comparative In Vitro Efficacy of Xanthohumol Across Cancer Cell Lines



Cancer Type	Cell Line	Concentration Range	Observed Effects	Citations
Prostate Cancer	LNCaP, PC-3, DU145	20–40 μM	Induction of apoptosis via inhibition of Akt and NF-κB.	[11]
Pancreatic Cancer	AsPC-1, PANC- 1, MiaPaCa-2	Dose-dependent	Inhibition of cell proliferation, induction of apoptosis via Notch1 pathway suppression.	[11][12]
Lung Adenocarcinoma	A549, H1563	>10 μmol/L	Inhibition of cell proliferation and angiogenesis.	[13][14]
Breast Cancer	MCF-7	Not specified	Antiproliferative activity.	[15]
Leukemia	KBM-5 (CML), L1210 (ALL)	Not specified	Induction of apoptosis, overcoming drug resistance.	[11]

| Glioblastoma | T98G, U87 | Time- & concentration-dependent | Induction of apoptosis, increased intracellular ROS. |[11]|

Table 3: Summary of Key In Vivo Animal Studies



Animal Model	Cancer Type	Xanthohumol Dosage	Key Outcomes	Citations
Mouse Xenograft	Prostate Cancer	Oral administration	Delayed tumor progression and reduced cell growth.	[12]
Mouse Xenograft	Colorectal Cancer	Not specified	Reduction in tumor size, associated with inhibition of glycolysis via AKT suppression.	[14]
Mouse Mammary Gland Organ Culture	Preneoplastic Lesions	Nanomolar concentrations	Prevention of carcinogen-induced preneoplastic lesions.	[10]

| Rat Model | Gastric Ulcers | 100-150 mg/kg (hop extract) | Reduction in gastric ulcers. |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in Xanthohumol research.

- 1. Cell Viability Assessment (MTT Assay)
- Objective: To determine the cytotoxic effects of Xanthohumol on cancer cells.
- Methodology:
 - Cell Seeding: Cancer cells (e.g., A549 lung adenocarcinoma cells) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[13]

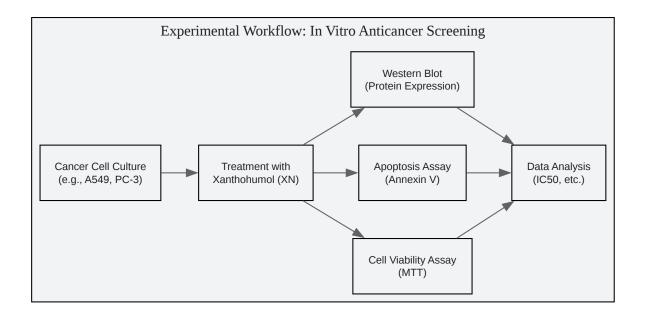


- Treatment: Cells are treated with varying concentrations of Xanthohumol (or a vehicle control, like DMSO) and incubated for a defined period (e.g., 24, 48, 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the control group.
- 2. In Vivo Tumor Xenograft Study
- Objective: To evaluate the antitumor efficacy of Xanthohumol in a living organism.
- Methodology:
 - Cell Implantation: A specific number of human cancer cells (e.g., HeLa cells) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into immunodeficient mice (e.g., nude mice).[16]
 - Tumor Growth: Tumors are allowed to grow to a palpable size.
 - Treatment Administration: Mice are randomized into treatment and control groups. The
 treatment group receives Xanthohumol via a specified route (e.g., oral gavage,
 intraperitoneal injection) at a defined dose and schedule.[12][16] The control group
 receives a vehicle.
 - Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
 - Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker assessment).

Visualization of Molecular Pathways and Workflows



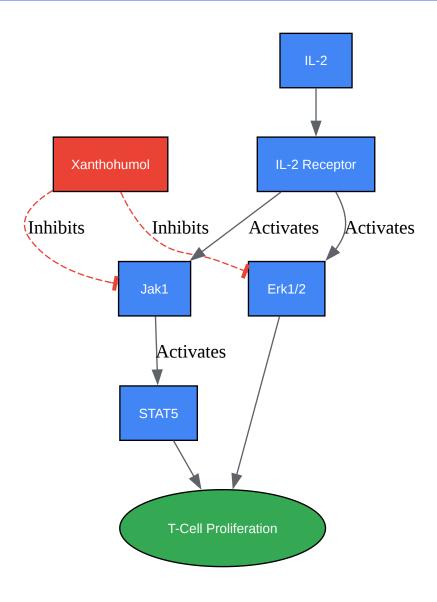
Xanthohumol exerts its biological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.



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Caption: A typical workflow for evaluating the anticancer effects of Xanthohumol in vitro.

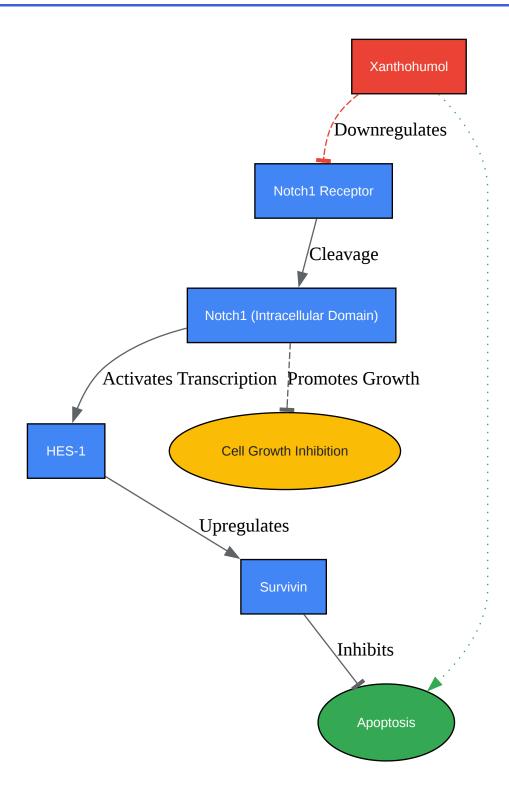




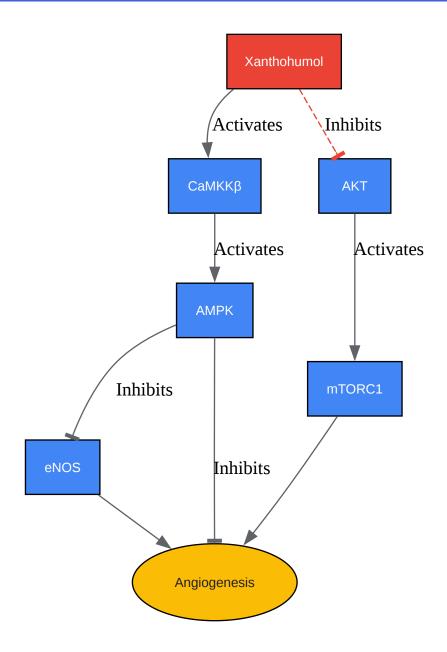
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Caption: Xanthohumol inhibits T-cell proliferation by blocking the Jak/STAT and Erk1/2 pathways.[1][17]









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Validation & Comparative





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